The Molecular Architecture and Synthesis of 1-Bromo-1-(p-chlorophenyl)-2,2-diphenylethylene: A Technical Whitepaper
The Molecular Architecture and Synthesis of 1-Bromo-1-(p-chlorophenyl)-2,2-diphenylethylene: A Technical Whitepaper
Executive Summary
1-Bromo-1-(p-chlorophenyl)-2,2-diphenylethylene (CAS: 796-13-4) is a highly substituted, halogenated triarylethylene derivative. In the realm of medicinal chemistry, the triarylethylene scaffold is the foundational pharmacophore for Selective Estrogen Receptor Modulators (SERMs) such as tamoxifen, clomifene, and their analogs. This whitepaper dissects the physicochemical properties, self-validating synthetic protocols, and the stereochemical implications of this specific brominated intermediate, providing a rigorous framework for researchers in drug development and synthetic organic chemistry.
Physicochemical Data and Structural Profiling
The steric bulk of the three aryl rings (two phenyls and one p-chlorophenyl) forces the ethylene core out of a planar conformation, creating a propeller-like molecular geometry. The addition of the bromine atom at the C1 position further restricts bond rotation, locking the molecule into distinct stereoisomeric forms that are critical for receptor binding affinity in downstream pharmaceutical applications .
Table 1: Quantitative Physicochemical Properties1
| Property | Value |
| Chemical Name | 1-(1-bromo-2,2-diphenylethenyl)-4-chlorobenzene |
| CAS Registry Number | 796-13-4 |
| Molecular Formula | C₂₀H₁₄BrCl |
| Molecular Weight | 369.68 g/mol |
| Core Scaffold | Triarylethylene |
| Halogen Substituents | C1-Bromo, p-Chloro |
| Predicted LogP | > 6.0 (Highly Lipophilic) |
Mechanistic Synthesis Workflow
The synthesis of 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene relies on a robust, three-stage sequence: Grignard addition, acid-catalyzed dehydration, and a bromination/dehydrobromination cascade. This pathway ensures high regioselectivity and leverages thermodynamic driving forces to maximize yield 2.
Synthetic workflow for 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene.
Self-Validating Experimental Protocols
As an application scientist, establishing protocols that provide real-time, visual, or physical validation of reaction progress is paramount. The following methodologies are designed with built-in causality and verification checkpoints.
Protocol A: Synthesis of the Triarylethylene Core
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Grignard Addition: In a flame-dried, argon-purged flask, react 4-chlorobenzylmagnesium bromide with benzophenone in anhydrous THF at 0°C.
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Causality: The low temperature controls the highly exothermic nucleophilic attack, preventing homocoupling side reactions.
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Quenching: Quench the reaction carefully with saturated aqueous NH₄Cl. The dissolution of the solid magnesium salts validates the successful termination of the Grignard intermediate.
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Dehydration: Isolate the crude 1-(4-chlorophenyl)-2,2-diphenylethanol and dissolve it in toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
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Validation via Dean-Stark: Reflux the mixture using a Dean-Stark apparatus.
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Causality & Validation: According to Le Chatelier's principle, the continuous physical removal of water drives the equilibrium toward the alkene. The collection of the theoretical volume of water in the trap serves as a self-validating physical metric that the dehydration to 1-(4-chlorophenyl)-2,2-diphenylethene is complete.
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Protocol B: Electrophilic Bromination and E2 Elimination
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Bromination: Dissolve the purified alkene in dichloromethane (DCM). Add a stoichiometric equivalent of elemental bromine (Br₂) dropwise at 0°C.
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Validation of Addition:
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Causality & Validation: The alkene acts as a nucleophile, attacking the Br₂ molecule to form a cyclic bromonium ion intermediate, followed by the anti-addition of the bromide ion. The reaction is self-validating: the deep red color of Br₂ will instantly dissipate as it is consumed. Once a faint red tint persists, the alkene is fully converted to 1,2-dibromo-1-(4-chlorophenyl)-2,2-diphenylethane.
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Dehydrobromination: Concentrate the intermediate and dissolve it in an ethanolic potassium hydroxide (KOH) solution. Reflux for 4 hours.
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Stereochemical Causality: The strong base induces an E2 elimination. Due to the massive steric bulk of the geminal phenyl rings on C2 and the p-chlorophenyl ring on C1, the molecule is forced to adopt a specific conformation to achieve the required anti-periplanar geometry between the C1-Hydrogen and the C2-Bromine. This stereoelectronic requirement dictates the final geometry of the resulting 1-bromo-1-(p-chlorophenyl)-2,2-diphenylethylene 2.
Pharmacological Relevance and Receptor Modulation
Compounds featuring the halogenated triarylethylene motif are heavily scrutinized in drug design. The structural features of these molecules—specifically the rigid, non-planar arrangement of the aromatic rings—allow them to act as competitive ligands for the Estrogen Receptor (ER) 3. Furthermore, specific halogenation patterns are tracked in toxicology databases (like RTECS) to predict potential specific toxicities or metabolic liabilities early in the drug design phase .
Mechanism of Estrogen Receptor modulation by triarylethylene-derived ligands.
When a triarylethylene derivative binds to the ER, the bulky side chains physically prevent Helix 12 of the receptor's ligand-binding domain from adopting the agonist conformation. This causality—steric hindrance leading to altered protein folding—blocks co-activator proteins and recruits co-repressors, thereby silencing estrogen-responsive gene transcription 3.
References
- Beilstein Journal of Organic Chemistry.
- Peking University / Repharma.Structural Features of Toxic Chemicals for Specific Toxicity.
- PubMed Central (PMC) / NIH.
- ChemicalBook.796-13-4 CAS MSDS (1-(1-bromo-2,2-diphenyl-ethenyl)-4-chloro-benzene).
Sources
- 1. 796-13-4 CAS MSDS (1-(1-bromo-2,2-diphenyl-ethenyl)-4-chloro-benzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. BJOC - Zirconoarylation of alkynes through p-chloranil-promoted reductive elimination of arylzirconates [beilstein-journals.org]
- 3. Design and Synthesis of Norendoxifen Analogues with Dual Aromatase Inhibitory and Estrogen Receptor Modulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
